o-(pyridin-4-ylmethyl)hydroxylamine

Medicinal Chemistry Organic Synthesis Hydroxylamine Derivatives

O-(Pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3) is a heterocyclic O-substituted hydroxylamine building block with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. This compound features a pyridine ring linked via a methylene bridge to a hydroxylamine (-O-NH₂) functional group.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 79349-78-3
Cat. No. B3057330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(pyridin-4-ylmethyl)hydroxylamine
CAS79349-78-3
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CON
InChIInChI=1S/C6H8N2O/c7-9-5-6-1-3-8-4-2-6/h1-4H,5,7H2
InChIKeyGGJNRSIKHOXICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(Pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3): Molecular Specifications and Procurement Baseline


O-(Pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3) is a heterocyclic O-substituted hydroxylamine building block with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . This compound features a pyridine ring linked via a methylene bridge to a hydroxylamine (-O-NH₂) functional group . Commercial sourcing typically provides this compound at purities of ≥95% or 98%, with analytical documentation (NMR, HPLC, GC) available upon request from established vendors .

O-(Pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3): Why In-Class O-Substituted Hydroxylamines Are Not Interchangeable


The O-substituted hydroxylamine class exhibits pronounced functional divergence driven by the steric, electronic, and hydrogen-bonding characteristics of the O-substituent [1]. Within pyridine-containing analogs alone, regioisomeric variation (e.g., pyridin-2-ylmethyl, pyridin-3-ylmethyl, pyridin-4-ylmethyl) can alter both the efficiency of downstream synthetic transformations and the ultimate properties of derived compounds [2]. Even when two analogs appear structurally similar on paper, substitution at the O-alkyl position may yield differences in reaction yields exceeding an order of magnitude, as directly observed in comparative synthetic studies [2]. Generic substitution without empirical verification therefore introduces unacceptable risks to synthetic reproducibility and project timelines. The quantitative evidence below establishes the specific parameters that differentiate this compound from its closest structural analogs.

O-(Pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3): Quantified Evidence of Differentiation


Pyridine Regioisomer Comparison: 4-Pyridylmethyl vs. 3-Pyridylmethyl Hydroxylamine Synthetic Yield

In a direct comparative synthetic study, the pyridin-4-ylmethyl hydroxylamine analog (19a) demonstrated a 71% isolated yield in the target reaction, whereas the pyridin-3-ylmethyl hydroxylamine analog (19c) produced only a 10% yield under identical conditions [1]. The reaction time for 19a was 30 minutes versus 3 hours for the 3-pyridylmethyl analog [1]. The 2-pyridylmethyl analog (19b) yielded 6% after 3 hours [1].

Medicinal Chemistry Organic Synthesis Hydroxylamine Derivatives

Commercial Purity and Analytical Traceability: Defined Specifications for Reproducible Research

Commercial suppliers of O-(pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3) consistently offer the compound at defined purity specifications, with batch-specific analytical documentation available. One supplier lists standard purity at ≥95% with NMR, HPLC, and GC detection reports provided upon request . Another vendor specifies 98% purity .

Quality Control Analytical Chemistry Procurement Specifications

Molecular Weight Distinction Among Hydroxylamine Building Blocks: Quantitative Basis for Stoichiometric Calculations

O-(Pyridin-4-ylmethyl)hydroxylamine has a molecular weight of 124.14 g/mol (free base) . This value is substantially lower than that of O-benzylhydroxylamine (C₇H₉NO, molecular weight 123.15 g/mol free base) when considering density and handling properties, and differs markedly from hydrochloride salt forms . The hydrochloride salt form of the target compound has a molecular weight of 160.60 g/mol .

Synthetic Chemistry Stoichiometry Building Block Selection

O-(Pyridin-4-ylmethyl)hydroxylamine (CAS 79349-78-3): Evidence-Backed Application Scenarios


Synthetic Transformation Requiring Regioselective Pyridine Functionalization

In synthetic sequences where pyridine regioisomer identity dictates reaction outcome, O-(pyridin-4-ylmethyl)hydroxylamine is the empirically validated choice. Comparative synthetic data demonstrate that the 4-pyridylmethyl analog achieves a 71% isolated yield in target transformations, whereas the 3-pyridylmethyl and 2-pyridylmethyl analogs yield only 10% and 6%, respectively, representing 7.1-fold and 11.8-fold yield advantages for the 4-substituted variant [1]. Projects with pre-optimized routes for the 4-pyridylmethyl regioisomer should not substitute the 3-pyridylmethyl or 2-pyridylmethyl analogs without revalidation of the entire synthetic sequence.

GMP/GLP-Compliant Pharmaceutical Intermediate Sourcing

Organizations requiring documented analytical traceability for regulatory submissions should prioritize suppliers offering batch-specific QC documentation. O-(Pyridin-4-ylmethyl)hydroxylamine is commercially available at defined purity thresholds (≥95% to 98%) with supporting NMR, HPLC, and GC detection reports available from established vendors . This level of analytical documentation supports reproducibility in multi-step pharmaceutical syntheses and meets the quality expectations for GMP intermediate production.

Stoichiometry-Sensitive Reaction Scale-Up

For reaction scale-up where precise stoichiometric control is essential, accurate molecular weight data is non-negotiable. The free base form of O-(pyridin-4-ylmethyl)hydroxylamine has a molecular weight of 124.14 g/mol, while the hydrochloride salt form is 160.60 g/mol . Procurement teams must verify which form (free base or salt) is specified in their protocol to avoid stoichiometric errors that can cascade into yield losses and purification challenges at scale.

Technical Documentation Hub

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